molecular formula C19H21N3O2S B2490820 6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile CAS No. 361166-81-6

6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Cat. No.: B2490820
CAS No.: 361166-81-6
M. Wt: 355.46
InChI Key: OEFOPYWMSATOTR-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyridine core with a 2-oxo group, two cyano substituents at positions 3 and 5, a 2-ethoxyphenyl group at position 4, and a butylsulfanyl moiety at position 5. The 2-ethoxyphenyl group contributes electron-donating effects via the ethoxy substituent, while the butylsulfanyl chain enhances lipophilicity. The tetrahydropyridine ring imparts partial saturation, influencing conformational flexibility and stability compared to fully aromatic analogs.

Properties

IUPAC Name

6-butylsulfanyl-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-3-5-10-25-19-15(12-21)17(14(11-20)18(23)22-19)13-8-6-7-9-16(13)24-4-2/h6-9,14,17H,3-5,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFOPYWMSATOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S. The compound features a tetrahydropyridine ring with various functional groups that contribute to its biological activity. Synthesis typically involves multi-step organic reactions, including the preparation of the tetrahydropyridine core and subsequent functionalization with butylsulfanyl and ethoxyphenyl groups.

Synthetic Route

  • Preparation of Tetrahydropyridine Core : This involves cyclization reactions using appropriate precursors.
  • Functionalization : Introduction of the butylsulfanyl and ethoxyphenyl groups through nucleophilic substitution reactions.
  • Final Modifications : Formation of the dicarbonitrile moiety via cyanation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest significant inhibition of growth against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve disruption of cellular processes and modulation of apoptosis-related proteins.

The biological effects of the compound are hypothesized to occur through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cellular Interaction : Its lipophilic nature allows it to interact with cell membranes, facilitating entry into cells and subsequent effects on intracellular targets.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study tested the compound against various pathogens and reported a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays demonstrated that the compound effectively reduces viability in cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), indicating selective toxicity towards cancer cells .
  • Mechanistic Studies :
    • Molecular docking studies have been conducted to understand the interaction between the compound and target proteins involved in cancer proliferation. These studies revealed potential binding sites that correlate with observed biological activities .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityReduced viability in MCF-7 cells
Enzyme InteractionPotential inhibition in metabolic pathways

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations at Position 4 and 6

(a) 6-Amino-4-(methylthio)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ()
  • Key Differences: Position 4: Methylthio (SMe) vs. 2-ethoxyphenyl. Position 6: Amino (NH₂) vs. butylsulfanyl. Core: 1,2-dihydropyridine (less saturated) vs. 1,2,3,4-tetrahydropyridine.
(b) 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ()
  • Key Differences: Position 4: 4-Chlorophenyl (electron-withdrawing Cl) vs. 2-ethoxyphenyl (electron-donating OEt). Position 6: Amino vs. butylsulfanyl.
  • The ethoxy group in the target compound may stabilize charge distribution via resonance .
(c) 4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile ()
  • Key Differences :
    • Position 4: 3,4-Dimethoxyphenyl (bulkier, more polar) vs. 2-ethoxyphenyl.
  • Impact: The dimethoxy groups increase solubility due to higher polarity but may reduce membrane permeability compared to the mono-ethoxy substituent in the target compound .

Core Saturation and Electronic Effects

(a) 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile ()
  • Key Differences :
    • Core: 1,4-dihydropyridine (less saturated) vs. tetrahydropyridine.
    • Substituents: 4-Fluorophenyl (electron-withdrawing) and methyl groups at positions 2/6.
  • The fluorine atom introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature in the target compound .

Pharmacological and Physicochemical Comparisons

Property Target Compound 6-Amino-4-(methylthio) Analog () 4-(4-Fluorophenyl) Analog ()
Lipophilicity (LogP) High (butylsulfanyl, ethoxyphenyl) Moderate (methylthio, amino) Moderate (fluorophenyl, methyl)
Solubility Low (hydrophobic substituents) Moderate (polar amino group) Low (fluorophenyl, methyl)
Electron Effects Electron-donating (OEt) Mixed (SMe electron-withdrawing, NH₂ donating) Electron-withdrawing (F)
Biological Target Affinity Likely membrane-bound receptors Potential for polar interactions Enhanced stability via fluorine

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